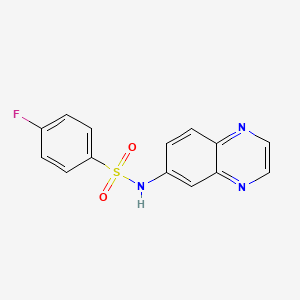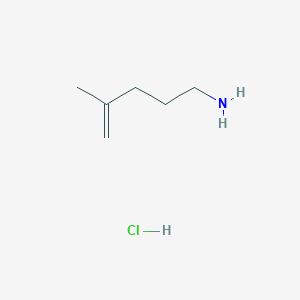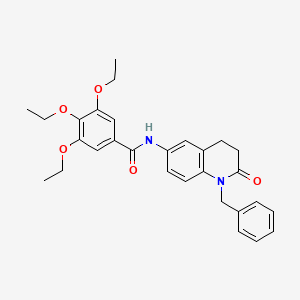
2,6-二氯-7-乙基-7H-嘌呤
描述
2,6-dichloro-7-ethyl-7H-purine is a chemical compound with the molecular formula C7H6Cl2N4 . It has a molecular weight of 217.06 and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,6-dichloro-7-ethyl-7H-purine and similar compounds often involves the use of catalysis . For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .Molecular Structure Analysis
The molecular structure of 2,6-dichloro-7-ethyl-7H-purine consists of a purine ring, which is a heterocyclic aromatic organic compound, with two chlorine atoms and one ethyl group attached .Chemical Reactions Analysis
In terms of chemical reactions, purines can undergo a direct regioselective C-H cyanation . This reaction occurs on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .科学研究应用
C7H6Cl2N4\mathrm{C_7H_6Cl_2N_4}C7H6Cl2N4
, 引起多个领域的兴趣。以下列举了六种独特应用:- 研究人员探索了2,6-二氯-7-乙基-7H-嘌呤作为抗癌药物的潜力。 它能够抑制癌细胞生长过程中特定的酶或途径,使其成为进一步研究的有希望的候选药物 .
- 该化合物具有激酶抑制活性。激酶在细胞信号传导途径中发挥着至关重要的作用,抑制特定激酶可以影响疾病过程。 科学家研究了2,6-二氯-7-乙基-7H-嘌呤对激酶的影响,以发现其治疗应用 .
- 阿尔茨海默病和帕金森病等神经退行性疾病的特征是蛋白质异常聚集。 一些研究表明,2,6-二氯-7-乙基-7H-嘌呤可能调节蛋白质聚集途径,从而提供潜在的神经保护作用 .
- 初步研究表明该化合物具有抗病毒特性。 研究集中在其对特定病毒(包括单纯疱疹病毒(HSV)和人类免疫缺陷病毒(HIV))的有效性 .
- 炎症会导致各种疾病。 科学家正在探索2,6-二氯-7-乙基-7H-嘌呤是否可以通过靶向特定途径或细胞因子来减轻炎症反应 .
- 糖尿病和肥胖等代谢紊乱涉及代谢途径的失调。 研究人员正在研究这种化合物是否会影响葡萄糖代谢、脂质稳态或其他相关过程 .
抗癌特性
激酶抑制剂
神经系统疾病
抗病毒活性
抗炎作用
代谢紊乱
作用机制
While the specific mechanism of action for 2,6-dichloro-7-ethyl-7H-purine is not mentioned in the search results, it’s worth noting that pyrimidine-based anti-inflammatory agents, which include some purine derivatives, function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
未来方向
Future research could focus on further exploring the potential applications of 2,6-dichloro-7-ethyl-7H-purine and similar compounds. For instance, purine derivatives bearing a cyano group on their framework have received attention due to their biological activities such as antimalarial activity . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .
属性
IUPAC Name |
2,6-dichloro-7-ethylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKNOIREWJPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)


![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)


![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)